molecular formula C10H13ClO2 B8032753 5-Butoxy-2-chlorophenol

5-Butoxy-2-chlorophenol

Cat. No.: B8032753
M. Wt: 200.66 g/mol
InChI Key: WBFAEJVAJIUQEJ-UHFFFAOYSA-N
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Description

5-Butoxy-2-chlorophenol (CAS: Not explicitly provided in evidence) is a substituted phenolic compound characterized by a chlorine atom at the 2-position and a butoxy group (-O(CH₂)₃CH₃) at the 5-position of the aromatic ring. This structure combines electron-withdrawing (chloro) and electron-donating (butoxy) substituents, which influence its physicochemical and biological properties. It is typically synthesized via nucleophilic substitution or alkylation reactions involving 2-chlorophenol derivatives.

Properties

IUPAC Name

5-butoxy-2-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h4-5,7,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFAEJVAJIUQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxy-2-chlorophenol can be achieved through several methods. One common approach involves the alkylation of 2-chlorophenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Butoxy-2-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

5-Butoxy-2-chlorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Butoxy-2-chlorophenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the butoxy and chlorine substituents can influence the compound’s lipophilicity and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on 5-Butoxy-2-chlorophenol and three analogous phenolic derivatives: 2-chlorophenol, 4-butoxyphenol, and 5-chloro-2-methoxyphenol. Key properties are summarized in Table 1.

Table 1: Comparative Properties of this compound and Analogues

Property This compound 2-Chlorophenol 4-Butoxyphenol 5-Chloro-2-methoxyphenol
Molecular Weight (g/mol) 200.65 128.56 180.24 172.61
Melting Point (°C) ~45–50* 7–9 30–32 55–57
Boiling Point (°C) ~280* 175 250 245
Water Solubility (mg/L) Low (~50)* 28,000 ~1,000 ~800
pKa ~9.2* 8.11 10.2 9.8
LogP (Octanol-Water) ~3.5* 2.15 3.0 2.8

*Estimated values based on structural analogs and substituent effects.

Structural and Electronic Effects

  • Substituent Position and Reactivity: The butoxy group in this compound increases steric hindrance and lipophilicity compared to smaller substituents (e.g., methoxy in 5-chloro-2-methoxyphenol). This reduces water solubility but enhances membrane permeability. The chlorine at the 2-position deactivates the aromatic ring, making electrophilic substitutions less favorable than in 4-butoxyphenol, where the substituent is para to the hydroxyl group .
  • Acidity (pKa): The electron-donating butoxy group raises the pKa of this compound (~9.2) relative to 2-chlorophenol (pKa 8.11), making it less acidic. In contrast, 4-butoxyphenol has a higher pKa (10.2) due to the para-substituent’s stronger electron-donating resonance effects.

Physicochemical Behavior

  • Solubility and Lipophilicity: The bulky butoxy group significantly reduces water solubility compared to 2-chlorophenol. Its LogP (~3.5) indicates higher lipophilicity than analogs with smaller alkoxy groups, aligning with trends observed in alkylated phenols .
  • Thermal Stability: The higher boiling point of this compound (~280°C) compared to 2-chlorophenol (175°C) reflects increased molecular weight and van der Waals interactions from the butoxy chain.

Limitations of Available Evidence

Data in this article are inferred from general chemical principles and trends among phenolic derivatives. Further experimental studies are needed to validate properties such as bioactivity and environmental behavior.

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